![molecular formula C14H16ClF2NO B2910761 2-Chloro-1-[2-[(2,3-difluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one CAS No. 2411221-17-3](/img/structure/B2910761.png)
2-Chloro-1-[2-[(2,3-difluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-1-[2-[(2,3-difluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one” is an important fine chemical intermediate used in organic synthesis and pharmaceutical research . It is an intermediate for the drug ticagrelor, which is manufactured via chemical approaches .
Synthesis Analysis
The synthesis of “2-Chloro-1-[2-[(2,3-difluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one” involves the reduction of the ketone precursor with excellent stereoselectivity . The process involves the use of large amounts of toluene as a solvent, and oxazaborolidine as the reducing agent .Molecular Structure Analysis
The molecular formula of “2-Chloro-1-[2-[(2,3-difluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one” is C8H5ClF2O . The structure includes a pyrrolidin-1-yl group .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “2-Chloro-1-[2-[(2,3-difluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one” is the reduction of the ketone precursor . This transformation is catalyzed by ketoreductases .Physical And Chemical Properties Analysis
“2-Chloro-1-[2-[(2,3-difluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one” is a brown oily liquid . It has a boiling point of 245-247°C at atmospheric pressure . It is soluble in methanol .Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-1-[2-[(2,3-difluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF2NO/c1-9(15)14(19)18-7-3-5-11(18)8-10-4-2-6-12(16)13(10)17/h2,4,6,9,11H,3,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZAVUSIAHPHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1CC2=C(C(=CC=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[2-[(2,3-difluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2910681.png)
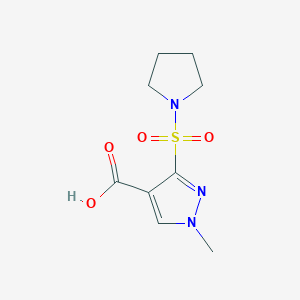
![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2910683.png)
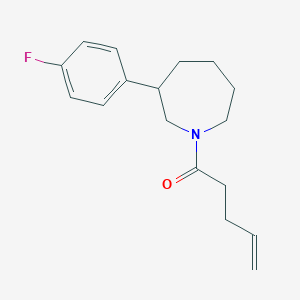
![1-(2-Fluorophenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2910689.png)
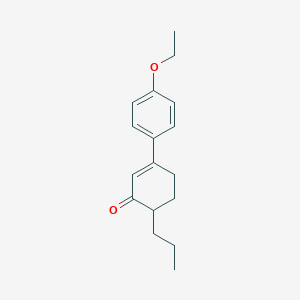
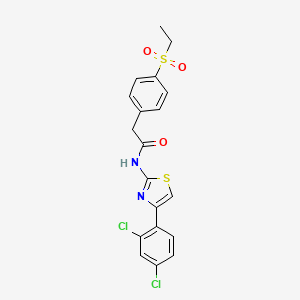
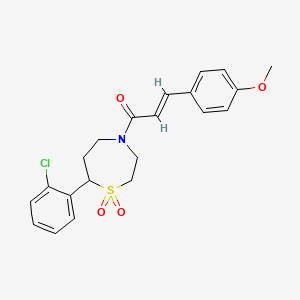
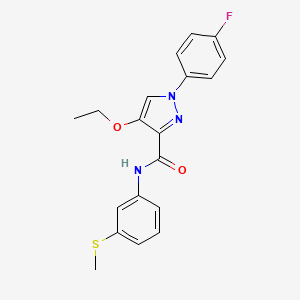
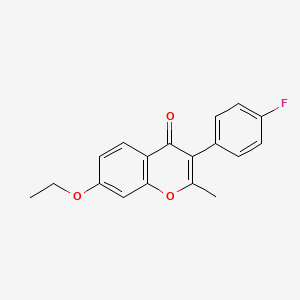
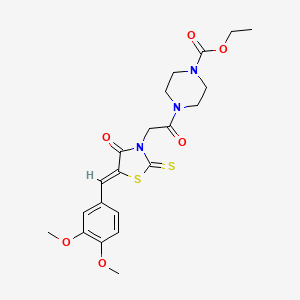

![4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2910700.png)
